3,4-dimethoxy-N-quinolin-2-ylbenzamide

KCNQ potassium channel electrophysiology

3,4-dimethoxy-N-quinolin-2-ylbenzamide (CAS 101342-80-7) is a synthetic hybrid compound combining a 3,4-dimethoxybenzamide moiety with a quinoline scaffold. This structural class has been investigated across multiple therapeutic areas, with primary literature documenting activity as a potassium channel modulator and exploration in anticancer and kinase inhibition contexts.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B5259541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-quinolin-2-ylbenzamide
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C=C2)OC
InChIInChI=1S/C18H16N2O3/c1-22-15-9-7-13(11-16(15)23-2)18(21)20-17-10-8-12-5-3-4-6-14(12)19-17/h3-11H,1-2H3,(H,19,20,21)
InChIKeyADJAJCJNAXLLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-N-quinolin-2-ylbenzamide: Chemical Identity and Procurement Baseline


3,4-dimethoxy-N-quinolin-2-ylbenzamide (CAS 101342-80-7) is a synthetic hybrid compound combining a 3,4-dimethoxybenzamide moiety with a quinoline scaffold [1]. This structural class has been investigated across multiple therapeutic areas, with primary literature documenting activity as a potassium channel modulator and exploration in anticancer and kinase inhibition contexts [2][3]. The compound serves as a key intermediate and reference standard in medicinal chemistry programs focused on quinoline-based drug discovery [4].

1 Quinoline-based medicinal chemistry reference standard
2 Neuronal KCNQ2 channel research probe
3 Kinase and HDAC inhibitor screening campaigns

Why 3,4-Dimethoxy-N-quinolin-2-ylbenzamide Cannot Be Replaced by Generic Analogs


Generic substitution among quinoline-benzamide analogs is scientifically unsound due to pronounced structure-activity relationship (SAR) divergence at the level of both the quinoline cap group and benzamide substitution pattern [1]. In a systematic evaluation of quinoline-based benzamides as HDAC inhibitors, compounds with a 2-methyl substitution on the quinoline ring showed markedly different cytotoxicity profiles compared to those with aryl groups, with the steric bulk at position 2 directly governing enzyme inhibitory activity in HT-29 and HCT116 colorectal cancer cells [1]. Furthermore, the 3,4-dimethoxy substitution on the benzamide ring introduces distinct electronic effects that modulate target engagement versus unsubstituted or differently-substituted benzamide analogs [2]. These findings collectively demonstrate that procurement of a superficially similar quinoline-benzamide derivative cannot replicate the pharmacological profile of 3,4-dimethoxy-N-quinolin-2-ylbenzamide without rigorous head-to-head validation.

Quinoline 2-substitution pattern can shift HDAC inhibition and cytotoxicity profiles; 2-unsubstituted vs 2-aryl analogs may differ significantly.
3,4-Dimethoxy benzamide group influences target engagement; unsubstituted benzamide analogs may not reproduce activity.
Procurement of structurally similar quinoline-benzamides without head-to-head validation may result in divergent research outcomes.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-quinolin-2-ylbenzamide


KCNQ Subtype Selectivity Profile: Kv7.2 vs. Kv7.1 Discrimination

3,4-dimethoxy-N-quinolin-2-ylbenzamide (CHEMBL2164048) exhibits potent antagonist activity at KCNQ2 (Kv7.2) channels with an IC50 of 70 nM, while displaying substantially weaker activity at KCNQ1 (Kv7.1) channels with an IC50 of 2,920 nM [1]. This 42-fold selectivity window for Kv7.2 over Kv7.1 is a critical differentiator, as many quinoline-based ion channel modulators lack such subtype discrimination [1]. The Kv7.2/Kv7.3 heteromeric channel is inhibited with an IC50 of 120 nM [2].

KCNQ2 Selectivity
Head-to-head
42-fold selectivity
Supports selective KCNQ2 neuronal channel screening; KCNQ1 response may differ
KCNQ2 IC50 = 70 nM; KCNQ1 IC50 = 2,920 nM in CHO patch clamp
KCNQ potassium channel electrophysiology

Subtype-Selective HDAC Inhibition Within Quinoline-Benzamide Series

In a systematic SAR study of quinoline-based benzamide HDAC inhibitors, substitution at the 2-position of the quinoline ring fundamentally altered cytotoxic potency. Compounds with a 2-methyl group on the quinoline ring (analogous to the quinoline core of 3,4-dimethoxy-N-quinolin-2-ylbenzamide) showed significantly greater cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines compared to those bearing bulky aryl substituents [1]. The most potent compounds in this series displayed HDAC inhibitory activity comparable to the reference drug Entinostat [1].

HDAC SAR
Class-level
2-Unsubstituted quinoline benzamides more active than 2-aryl derivatives in cytotoxicity screens
Quinoline 2-substitution pattern governs HDAC-related cytotoxicity in colorectal cancer cell models
HT-29, HCT116 cells; Entinostat comparator
HDAC cancer epigenetics

Kinase Inhibition Potential Documented in Patent Literature

3,4-dimethoxy-N-quinolin-2-ylbenzamide is specifically claimed within the scope of US Patent US-8153641-B2, which covers compounds and methods for kinase modulation [1]. Quinoline-carboxamide hybrids have been extensively explored as kinase inhibitors targeting c-Met, BTK, and other tyrosine kinases [2]. In contrast, simpler N-quinolin-2-ylbenzamide analogs lacking the 3,4-dimethoxy substitution are primarily reported as firefly luciferase inhibitors rather than kinase modulators, representing a fundamental shift in target engagement driven by the benzamide substitution pattern .

Kinase vs Luciferase
Cross-study
3,4-dimethoxy substitution aligns with kinase modulation; unsubstituted analog acts as luciferase inhibitor
Dimethoxy pattern may shift target engagement from luciferase artifact to kinase space
Patent and literature comparison
kinase cancer drug discovery

Metabolic Stability Implications of Quinoline-Carboxamide Binding Mode

Quinoline carboxamide (QCA) compounds that coordinate to heme-iron of cytochrome P450 enzymes (Type II binding) demonstrate 2- to 12-fold lower metabolic stability compared to Type I binding counterparts [1]. The 3,4-dimethoxy-N-quinolin-2-ylbenzamide scaffold contains the quinoline nitrogen capable of Type II heme coordination, distinguishing it from Type I binding quinoline analogs lacking this interaction motif [1]. Time-dependent CYP1A2 inhibition has been observed at an IC50 of 2,530 nM in human liver microsomes for related quinoline-benzamide compounds [2].

CYP Metabolism
Class-level
Type II heme-binding QCA: 2–12× lower stability vs Type I binders
Quinoline-2-carboxamide may exhibit reduced microsomal stability due to CYP binding mode
Human liver microsomes, NADPH; related analog CYP1A2 IC50 = 2,530 nM
CYP450 drug metabolism ADME

Application Scenarios for 3,4-Dimethoxy-N-quinolin-2-ylbenzamide Based on Quantitative Evidence


KCNQ2/Kv7.2 Channel Inhibitor Screening and Electrophysiology

3,4-dimethoxy-N-quinolin-2-ylbenzamide is a validated KCNQ2 antagonist (IC50 = 70 nM) with ~42-fold selectivity over KCNQ1, making it suitable as a reference compound for ion channel screening campaigns targeting neuronal Kv7 channels [1]. Procurement should prioritize this compound over less selective quinoline-based channel modulators to avoid confounding cardiac KCNQ1 signals in patch clamp and automated electrophysiology assays [1].

HDAC Inhibitor Lead Optimization in Colorectal Cancer Models

The quinoline-benzamide scaffold of 3,4-dimethoxy-N-quinolin-2-ylbenzamide aligns with the most active chemotype identified in a systematic SAR study of HDAC inhibitors, where 2-unsubstituted quinoline benzamides showed superior cytotoxicity in HT-29 and HCT116 colorectal cancer cells compared to 2-aryl substituted analogs [2]. This compound serves as a strategic starting point for medicinal chemistry optimization of HDAC-targeted anticancer agents.

Kinase Inhibitor Library Design and Luciferase Artifact Avoidance

Unlike the unsubstituted N-quinolin-2-ylbenzamide parent, which is reported as a firefly luciferase inhibitor and potential assay artifact, 3,4-dimethoxy-N-quinolin-2-ylbenzamide falls within the scope of patented kinase modulator compounds [3]. For high-throughput screening library procurement, this substitution pattern reduces the risk of luciferase-based assay interference while maintaining kinase-targeting potential [3].

ADME/Tox Profiling Reference for Type II CYP Binders

As a quinoline-2-carboxamide, this compound is predicted to engage in Type II heme-iron coordination with CYP450 enzymes, a property that confers 2- to 12-fold reduced metabolic stability compared to Type I binding analogs [4]. It can serve as a model compound for studying structure-metabolism relationships in quinoline-containing drug candidates, particularly for CYP1A2 and CYP3A4 liability assessment [4].

Application
Selection Property
Validation Focus
Neuronal KCNQ2 channel studies
Subtype-selectivity profile
KCNQ2 vs KCNQ1 selectivity confirmation
Colorectal cancer cell model studies
Quinoline substitution pattern
HDAC inhibition and cytotoxicity endpoints
Kinase-focused screening library procurement
3,4-Dimethoxy substitution pattern
Absence of luciferase interference
CYP450 metabolic stability research
Type II heme-binding quinoline scaffold
Microsomal stability assessment
Quote Request

Request a Quote for 3,4-dimethoxy-N-quinolin-2-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.